molecular formula C7H6Cl2N2O B13098075 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride CAS No. 306960-72-5

2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride

Cat. No.: B13098075
CAS No.: 306960-72-5
M. Wt: 205.04 g/mol
InChI Key: QEKLNADXCCMCCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is a chemical compound with the molecular formula C7H7Cl2N2O It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride typically involves the chlorination of 4-ethyl-5-pyrimidinecarboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The process involves refluxing the acid with thionyl chloride, which results in the formation of the desired carbonyl chloride compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and controlled environments helps in maintaining consistency and safety during the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride (SOCl2): Used for the chlorination of carboxylic acids.

    Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.

    Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.

Major Products Formed

    Substituted Pyrimidines: Formed through substitution reactions.

    Carboxylic Acids: Formed through hydrolysis.

    Coupled Products: Formed through coupling reactions.

Scientific Research Applications

2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biological molecules. This reactivity makes it useful in modifying biomolecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methyl-5-pyrimidinecarbonyl chloride
  • 2-Chloro-4-ethyl-5-pyrimidinecarboxylic acid
  • 4-Ethyl-5-pyrimidinecarbonyl chloride

Uniqueness

2-Chloro-4-ethyl-5-pyrimidinecarbonyl chloride is unique due to its specific substitution pattern on the pyrimidine ring. The presence of both chloro and ethyl groups provides distinct reactivity and properties compared to other similar compounds .

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

306960-72-5

Molecular Formula

C7H6Cl2N2O

Molecular Weight

205.04 g/mol

IUPAC Name

2-chloro-4-ethylpyrimidine-5-carbonyl chloride

InChI

InChI=1S/C7H6Cl2N2O/c1-2-5-4(6(8)12)3-10-7(9)11-5/h3H,2H2,1H3

InChI Key

QEKLNADXCCMCCZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NC=C1C(=O)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.